molecular formula C18H18ClN5O B2773111 5-amino-1-(3-chlorobenzyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899973-81-0

5-amino-1-(3-chlorobenzyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2773111
M. Wt: 355.83
InChI Key: RPKMNNRVIBPGRU-UHFFFAOYSA-N
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Description

The compound “5-amino-1-(3-chlorobenzyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide” belongs to the class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate 1,3-dipolar compound with a dipolarophile in a 1,3-dipolar cycloaddition, a type of Huisgen cycloaddition. The specifics of the synthesis would depend on the available starting materials and the desired route of synthesis.



Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). These techniques can provide information about the connectivity of atoms within the molecule and the types of functional groups present.



Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The amino and carboxamide groups are likely to be reactive, potentially undergoing reactions such as condensation, acylation, or various types of substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, can be predicted based on its structure and compared with experimental data.


Scientific Research Applications

Antimicrobial Activities

Research into the antimicrobial properties of triazole derivatives, including compounds structurally related to 5-amino-1-(3-chlorobenzyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide, has shown promising results. Synthesis of novel 1,2,4-triazole derivatives has been explored for their potential in combating microbial infections. Some of these synthesized compounds demonstrated good to moderate activities against various test microorganisms, suggesting their potential utility in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Peptidomimetics and Biologically Active Compounds

The chemistry of 5-amino-1,2,3-triazole-4-carboxylic acid, closely related to the compound , has been investigated for the synthesis of peptidomimetics and biologically active compounds. A specific protocol involving ruthenium-catalyzed cycloaddition has been developed to produce protected versions of this amino acid, which then serve as precursors for triazole-containing peptides and biologically active molecules, including potential HSP90 inhibitors (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).

Antitumor Activities

The potential of triazole derivatives in antitumor applications has been explored through the synthesis of specific compounds, such as N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide. These compounds have been characterized for their structural properties and evaluated for their efficacy against cancer cell lines, indicating a direction for further research in cancer therapy (Kan, 2015).

Antiviral Activities

The exploration of benzamide-based 5-aminopyrazoles and their derivatives demonstrates the potential antiviral activities of these compounds, including against avian influenza virus (H5N1). The synthesis route for these compounds opens up possibilities for developing new antiviral agents with significant efficacy against specific viral strains (Hebishy, Salama, & Elgemeie, 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Standard laboratory safety procedures should be followed when handling this compound.


Future Directions

Future research on this compound could involve further exploration of its synthesis and reactivity, as well as investigation of its potential biological activity.


Please note that this is a general analysis and the specifics could vary depending on the exact structure and properties of the compound. For a more detailed analysis, it would be necessary to refer to specific scientific literature or conduct experimental studies.


properties

IUPAC Name

5-amino-1-[(3-chlorophenyl)methyl]-N-(4-ethylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O/c1-2-12-6-8-15(9-7-12)21-18(25)16-17(20)24(23-22-16)11-13-4-3-5-14(19)10-13/h3-10H,2,11,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKMNNRVIBPGRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(3-chlorobenzyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide

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